molecular formula C14H14FN3O3 B1217139 Desethylenenorfloxacin CAS No. 78295-91-7

Desethylenenorfloxacin

Cat. No. B1217139
CAS RN: 78295-91-7
M. Wt: 291.28 g/mol
InChI Key: UJWJPWVJLPLLEZ-UHFFFAOYSA-N
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Scientific Research Applications

Antibiotics in the Aquatic Environment

Research by Kovaláková et al. (2020) highlighted the environmental impact of antibiotics, including ofloxacin (a relative of Desethylenenorfloxacin), in aquatic ecosystems. These antibiotics are often released into environments like surface waters, affecting non-target species and posing ecological risks. The study emphasized the need for further investigation into the chronic effects of such antibiotics on aquatic life and the hazards they present (Kovaláková et al., 2020).

Antibacterial Activity and Development of Novel Compounds

Watanabe, Ito, and Hiramatsu (2007) explored the in vitro activity of Des-F(6)-quinolone DX-619, related to this compound, against various methicillin-resistant staphylococci. This study suggested DX-619 as a promising candidate for treating methicillin-resistant Staphylococcus aureus infections, highlighting the ongoing development and potential of this compound-related compounds in addressing antibiotic resistance (Watanabe, Ito, & Hiramatsu, 2007).

DNA Gyrase Inhibitors in Bacterial Infections

Kim, Barrett, and Ohemeng (2001) discussed the therapeutic use of DNA gyrase inhibitors, primarily quinolone antibacterials, which include compounds like this compound. They emphasized the success of these inhibitors in treating bacterial infections and the development of new compounds with improved potency and safety profiles (Kim, Barrett, & Ohemeng, 2001).

Environmental Significance of Pharmaceutical Compounds

Razanajatovo et al. (2018) studied the interaction of various pharmaceuticals, including those related to this compound, with microplastics in aquatic environments. They found significant sorption of these pharmaceuticals on polyethylene microplastics, indicating potential environmental risks and bioaccumulation concerns (Razanajatovo et al., 2018).

properties

IUPAC Name

6-fluoro-4-oxo-7-piperazin-1-yl-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O3/c15-10-5-8-11(17-7-9(13(8)19)14(20)21)6-12(10)18-3-1-16-2-4-18/h5-7,16H,1-4H2,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWJPWVJLPLLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C(=C2)NC=C(C3=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228963
Record name Desethylenenorfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78295-91-7
Record name Desethylenenorfloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078295917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desethylenenorfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the distribution of desethylenenorfloxacin in chickens and pigs after norfloxacin administration?

A1: this compound, a primary metabolite of norfloxacin, exhibits widespread tissue distribution in both chickens and pigs following norfloxacin administration. Studies demonstrate that after repeated oral administration of norfloxacin (8 mg/kg) to chickens for four days, this compound was found in considerable concentrations across various tissues. Notably, on day 12 after the last dose, the concentration of this compound in fat, kidneys, and liver was measured at 0.05 micrograms/g []. Similarly, in pigs, after four consecutive days of intramuscular norfloxacin administration (8 mg/kg), this compound was detected in significant concentrations in various tissues, including the liver and kidneys. On day 12 post-dosing, the concentration in these organs ranged from 0.015 to 0.017 microgram/g [].

Q2: How does the pharmacokinetic profile of this compound compare to its parent drug, norfloxacin, in chickens?

A2: While the provided research focuses on quantifying this compound concentrations, it primarily details the pharmacokinetic parameters of norfloxacin in chickens. The study reports that norfloxacin, after oral administration, reaches its peak plasma concentration (Tmax) rapidly at 0.22 ± 0.02 hours, with a maximum concentration (Cmax) of 2.89 ± 0.20 microgram/ml []. The elimination half-life (t1/2 beta) and mean residence time for norfloxacin are 12.8 ± 0.59 hours and 15.05 ± 0.81 hours, respectively. Further research specifically investigating the pharmacokinetic profile of this compound in chickens would be valuable for a comprehensive comparison.

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